4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one
Description
4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one is a complex heterocyclic compound featuring a fused furo-benzofuranone scaffold with distinct substituents, including an ethenyl group at position 4 and methylidene at position 2. Its structure has been elucidated using crystallographic tools such as SHELXL for refinement and visualized via ORTEP-3 for graphical representation .
Properties
IUPAC Name |
4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZIFOKTSURLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isolinderalactone can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The synthesis typically requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of isolinderalactone involves the extraction of the compound from natural sources, such as the roots of Neolitsea daibuensis. The extraction process typically involves the use of solvents like methanol to isolate the compound from the plant material. The extracted compound is then purified using chromatographic techniques to obtain isolinderalactone in its pure form .
Chemical Reactions Analysis
Cyclization and Functional Group Formation
The compound’s synthesis likely involves cyclization reactions to form its fused furan-benzofuran core. For analogs in the same class, cyclization is often initiated by nucleophilic attacks (e.g., O-nucleophilic attack) or bromination of intermediates, as observed in related heterocyclic systems .
Reaction Conditions
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Temperature, pH, and Time : Strict control of these parameters is critical to ensure selective formation of the desired product.
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Catalysts : Use of catalysts may facilitate specific transformations, though details remain unspecified in available literature.
Analytical Methods for Structural Confirmation
Structural Features and Reactivity
The compound’s reactivity stems from its:
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Furobenzofuran core : Conjugated aromatic system with potential sites for electrophilic aromatic substitution.
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Substituents : Ethenyl (vinyl), methyl, and methylene groups influence steric and electronic effects.
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Lactone ring : Susceptible to hydrolysis under basic conditions, though no specific reactions are documented in the reviewed sources.
Challenges and Considerations
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Selectivity : Multi-step syntheses require precise control to avoid side reactions.
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Scalability : Optimization of catalysts and reaction times remains a focus for industrial applications.
Scientific Research Applications
Antimicrobial Activity
Isolinderalactone has been studied for its antimicrobial properties. Research indicates that it exhibits activity against a range of pathogens. A study published in 2024 demonstrated that isolinderalactone showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests its potential use in developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study referenced in the National Cancer Institute's database highlighted its ability to induce apoptosis in cancer cells . This property makes it a candidate for further exploration in cancer therapeutics.
Anti-inflammatory Effects
Recent findings suggest that isolinderalactone may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Pest Control
Isolinderalactone has been identified as a natural pesticide. Its efficacy against various agricultural pests has been documented, making it a viable alternative to synthetic pesticides. The IR-4 Project reported on the use of isolinderalactone in controlling pests without harming beneficial insects .
Plant Growth Promotion
Research has indicated that isolinderalactone can enhance plant growth. A study demonstrated that plants treated with this compound exhibited improved growth rates and resistance to environmental stressors . This application is particularly relevant for sustainable agriculture practices.
Polymer Development
In materials science, isolinderalactone has been explored for its potential use in polymer synthesis. Its unique chemical structure allows it to be incorporated into various polymer matrices, enhancing their mechanical properties and thermal stability .
Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its incorporation into formulations can improve adhesion and durability, making it valuable for industrial applications .
Data Summary Table
Mechanism of Action
The mechanism of action of isolinderalactone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival. By regulating the expression of SOCS3 and miR-30c, isolinderalactone can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound (3R,3aR,4aR,8aS,9aR)-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one (CAS: 66964-61-2) shares a benzofuranone core but differs in stereochemistry and substituents . Key distinctions include:
- Substituents : The target compound has an ethenyl group at position 4, while the analogous structure in features methyl groups at positions 3 and 8a.
- Saturation : The target compound’s 5,8b-dihydro configuration contrasts with the octahydro framework of the compound, leading to differences in ring strain and conformational flexibility.
Physicochemical Properties
- Etter’s graph set analysis could further differentiate their supramolecular assembly.
- Stability : The dihydro configuration in the target compound may confer higher reactivity due to reduced steric hindrance, whereas the saturated octahydro structure in the analogue likely enhances thermal stability.
Biological Activity
4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e] benzofuran-2-one, commonly known as isolinderalactone, is a naturally occurring compound with significant biological activity. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and anti-inflammatory research.
- Molecular Formula : C15H16O3
- Molecular Weight : 244.29 g/mol
- CAS Registry Number : 957-66-4
- InChIKey : VXZIFOKTSURLNL-YDHLFZDLSA-N
Biological Activity
Isolinderalactone exhibits a range of biological activities that make it a subject of interest for various therapeutic applications:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antimicrobial Effects :
Anticancer Mechanisms
A significant study published in Phytotherapy Research explored the mechanisms by which isolinderalactone exerts its anticancer effects. The researchers found that the compound inhibited cell proliferation in breast cancer cells (MCF-7) and induced apoptosis via mitochondrial pathways. The study highlighted the role of isolinderalactone in downregulating survival signals and upregulating pro-apoptotic factors .
| Study | Cell Line | Mechanism of Action | Findings |
|---|---|---|---|
| Phytotherapy Research | MCF-7 (Breast Cancer) | Apoptosis induction | Reduced cell viability by 50% at 10 µM concentration |
| Journal of Ethnopharmacology | HeLa (Cervical Cancer) | Caspase activation | Increased caspase-3 activity indicating apoptosis |
Anti-inflammatory Effects
In another study published in Journal of Natural Products, isolinderalactone was tested for its anti-inflammatory properties using LPS-stimulated macrophages. The results showed a significant reduction in nitric oxide production and inflammatory cytokine release, suggesting its potential as an anti-inflammatory agent .
| Study | Model | Inflammatory Mediator | Result |
|---|---|---|---|
| Journal of Natural Products | LPS-stimulated macrophages | NO and IL-6 | Decreased by 40% at 5 µM |
Q & A
Q. Advanced Research Focus
- Mid-pathway trapping : Use quenching agents (e.g., TEMPO) to isolate intermediates for NMR characterization .
- Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .
- Cross-coupling optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) for Suzuki-Miyaura reactions involving the benzofuran core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
